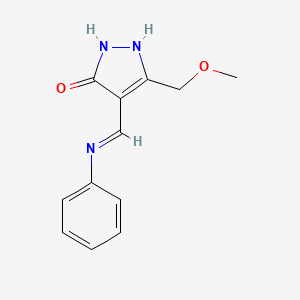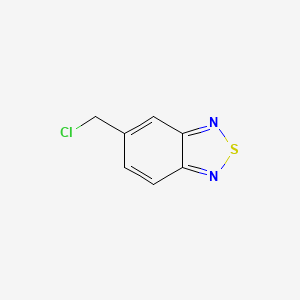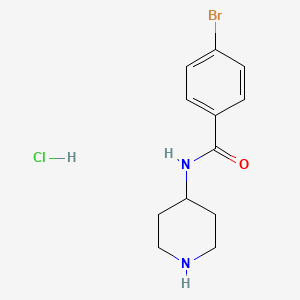![molecular formula C9H16O2 B2594079 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2503204-98-4](/img/structure/B2594079.png)
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2503204-98-4 . It has a molecular weight of 156.22 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.22 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Drug Design Applications
- Stereoselective Synthesis of Bicyclic β-Lactams : A study by Mollet et al. (2012) demonstrated the use of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process highlights the compound's role in generating bicyclic β-lactams, crucial for drug design applications Mollet, D’hooghe, & Kimpe, 2012.
Electrochemical Transformations in Synthetic Chemistry
- Electrochemical Transformations of Bicycloalkenes : Ogibin et al. (1999) explored the electrolysis of 2-oxa- and 2,5-dioxabicyclo[n.4.0]alk-1(6)0enes, leading to their electrochemical mono- and dimethoxylation. This study underscores the potential of electrochemical methods to modify bicyclic compounds, offering novel pathways for synthesizing complex organic molecules Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999.
Advanced Material Synthesis
- Crystal Structure Analysis for Material Science : The crystal structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate was characterized by Miró Vera et al. (2007), providing insights into its molecular arrangement and potential for material science applications. This research contributes to understanding the structural aspects of bicyclic compounds, which can influence their physical properties and applications in material synthesis Miró Vera et al., 2007.
Methodology Development for Organic Synthesis
- Heteropoly Acid Catalyzed Synthesis : Anjibabu et al. (2013) developed a method using phosphomolybdic acid to catalyze the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through 3,5-oxonium-ene cyclization. This highlights the use of heteropoly acids as catalysts in synthesizing bicyclic compounds, offering an environmentally friendly alternative to traditional methods Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in various cellular processes.
Mode of Action
This compound interacts with protein phosphatases, inhibiting their activity . This inhibition prevents the dephosphorylation of certain proteins, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The inhibition of protein phosphatases by this compound affects several biochemical pathways. One notable pathway is the regulation of transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression . By inhibiting protein phosphatases, this compound can potentially influence the immune response.
Propiedades
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDGEYCZPDPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
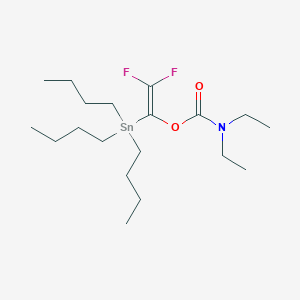
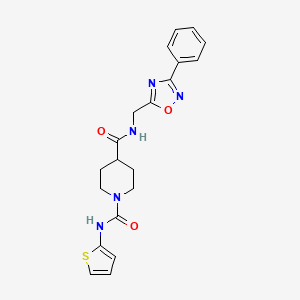
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
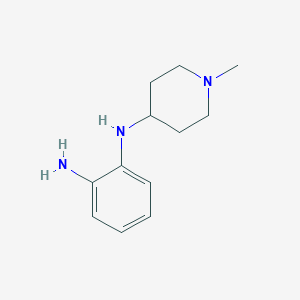
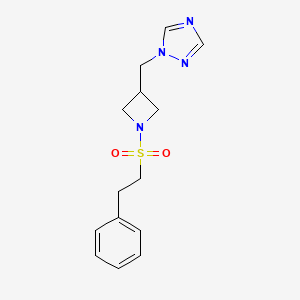
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)

